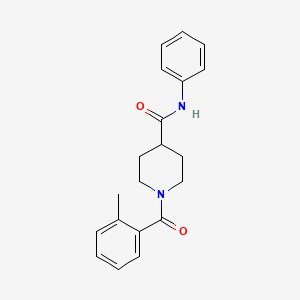
1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide, also known as MPPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MPPCA is a piperidine derivative that has been shown to exhibit analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
作用機序
The mechanism of action of 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body that are involved in pain and inflammation. 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes that play a key role in the production of prostaglandins and leukotrienes, respectively. These molecules are known to contribute to the development of pain and inflammation.
Biochemical and Physiological Effects:
1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide has been shown to exhibit analgesic and anti-inflammatory properties in animal models. It has been shown to reduce pain and inflammation in a dose-dependent manner, with higher doses producing greater effects. 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide has also been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are known to contribute to the development of pain and inflammation.
実験室実験の利点と制限
One of the major advantages of using 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide in lab experiments is its high purity level, which ensures that the results obtained are reliable and reproducible. 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results obtained.
将来の方向性
There are several future directions for the research on 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide. One potential area of research is the development of new drugs based on the structure of 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide that exhibit improved analgesic and anti-inflammatory properties. Another area of research is the investigation of the mechanism of action of 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide, which could provide insight into the development of new drugs for the treatment of pain and inflammation. Additionally, further research could be conducted to investigate the potential use of 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide in the treatment of opioid addiction.
合成法
The synthesis of 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide involves the reaction of 2-methylbenzoyl chloride with N-phenylpiperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction yields 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide as a white crystalline solid with a high purity level.
科学的研究の応用
1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide has been extensively studied for its potential applications in medical research. It has been shown to exhibit analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce the withdrawal symptoms associated with opioid addiction.
特性
IUPAC Name |
1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-7-5-6-10-18(15)20(24)22-13-11-16(12-14-22)19(23)21-17-8-3-2-4-9-17/h2-10,16H,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPGRDZWKSUDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

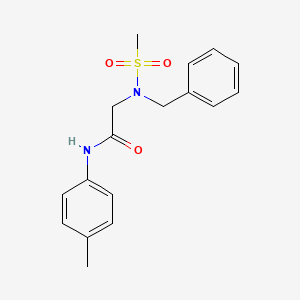

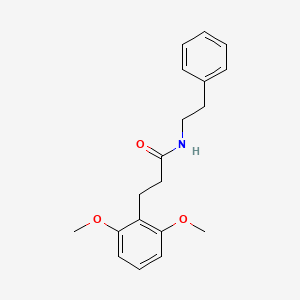
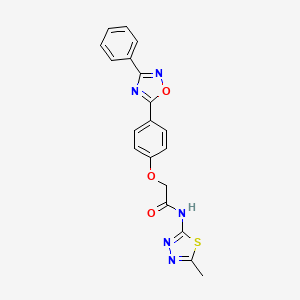




![N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7694891.png)

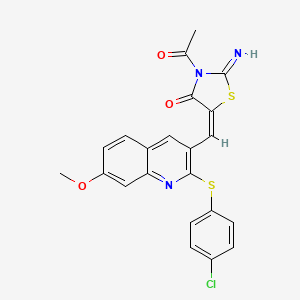
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7694923.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7694938.png)
